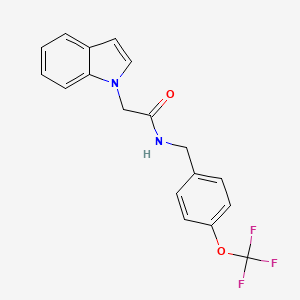

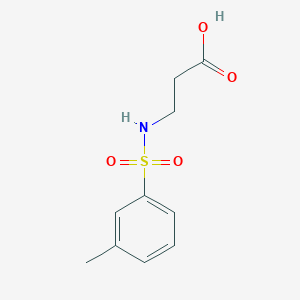

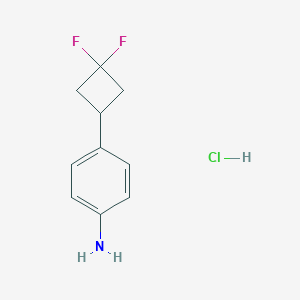

![molecular formula C16H12BrNO4S2 B2681407 Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932520-83-7](/img/structure/B2681407.png)

Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C16H12BrNO4S2 . It has an average mass of 426.305 Da and a monoisotopic mass of 424.939117 Da .

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecule contains a total of 34 bond(s). There are 22 non-H bond(s), 15 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s) .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key process in the synthesis of such compounds . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The compound has a molecular weight of 426.305 Da . More detailed physical and chemical properties were not found in the available literature.Aplicaciones Científicas De Investigación

Synthesis and Functionalization

Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate serves as a starting material or intermediate in the synthesis of complex molecules. For example, an efficient bromocyclization process involving ortho-substituted arylmethyl sulfide led to the synthesis of polyhalogenated platforms, enabling the creation of a small library of stereo-defined 2,3-disubstituted benzothiophenes (Guangkuan Zhao, M. Alami, O. Provot, 2017). Additionally, benzothiophene carboxamide derivatives, including those related to Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, have been identified as potent inhibitors of Plasmodium enoyl‐ACP reductase, showcasing their potential as antimalarial agents (T. Banerjee et al., 2011).

Antitumoral Activity

Novel derivatives synthesized from Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate have been evaluated for their capacity to inhibit the in vitro growth of various human tumor cell lines, showing significant growth inhibitory effects. These findings support the potential of these compounds in cancer research and therapy (M. Queiroz et al., 2009).

Copper-Catalyzed Synthesis

The compound's derivatives have been used in copper-catalyzed synthesis processes to create benzo[b]thiophenes and benzothiazoles, utilizing thiocarboxylic acids as a sulfur source. This methodology highlights the versatility of Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate derivatives in synthesizing heterocyclic compounds (Hui Yu, Meishu Zhang, Yuzhe Li, 2013).

Photochemical Degradation Studies

Research on benzothiophene derivatives also extends to environmental science, particularly in the study of the photochemical degradation of crude oil components. This research provides insight into the fate of benzothiophene compounds, like Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, in marine environments following oil spills (J. Andersson, Stefan Bobinger, 1996).

Propiedades

IUPAC Name |

methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO4S2/c1-22-16(19)14-15(12-4-2-3-5-13(12)23-14)24(20,21)18-11-8-6-10(17)7-9-11/h2-9,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPZALWNARVCKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

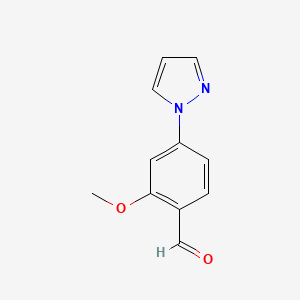

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2681330.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2681334.png)

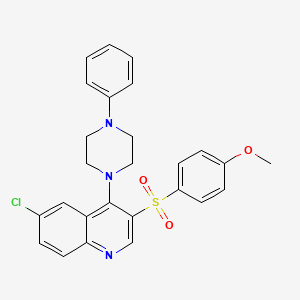

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2681340.png)

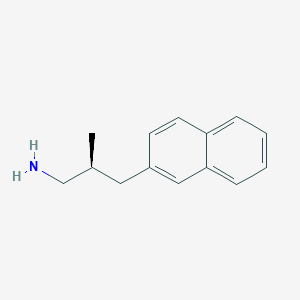

![N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide](/img/structure/B2681341.png)